molecular formula C9H20NO3P B014617 2-Diethoxyphosphoryl-2-methylpyrrolidine CAS No. 157230-68-7

2-Diethoxyphosphoryl-2-methylpyrrolidine

Cat. No.: B014617
CAS No.: 157230-68-7
M. Wt: 221.23 g/mol
InChI Key: UJLWZCRCTUPTKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Diethoxyphosphoryl-2-methylpyrrolidine is a versatile chemical compound with significant potential in scientific research. This compound is known for its unique structure, which allows it to participate in various synthetic pathways, leading to the creation of diverse pharmacologically active molecules and intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diethoxyphosphoryl-2-methylpyrrolidine typically involves the Michael addition reaction. This reaction is a nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. The reaction conditions often include the use of a base to deprotonate the nucleophile, facilitating its addition to the carbonyl compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Michael addition reactions, followed by purification processes such as distillation or crystallization to obtain the pure compound. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Diethoxyphosphoryl-2-methylpyrrolidine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated compounds.

Scientific Research Applications

2-Diethoxyphosphoryl-2-methylpyrrolidine has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 2-Diethoxyphosphoryl-2-methylpyrrolidine derivatives often involves the Michael addition reaction. This reaction allows the compound to form covalent bonds with various substrates, leading to the formation of new chemical entities. The molecular targets and pathways involved in these reactions can vary depending on the specific application and conditions used.

Comparison with Similar Compounds

Similar Compounds

    Diethyl Benzylphosphonates: These compounds are similar in structure and are also used in the synthesis of pharmacologically active molecules.

    Diethoxyphosphoryl Methylphenyl Compounds: These compounds share the diethoxyphosphoryl group and are used in similar synthetic pathways.

Uniqueness

2-Diethoxyphosphoryl-2-methylpyrrolidine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and synthetic pathways. This versatility makes it a valuable compound in various fields of scientific research.

Properties

IUPAC Name

2-diethoxyphosphoryl-2-methylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20NO3P/c1-4-12-14(11,13-5-2)9(3)7-6-8-10-9/h10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLWZCRCTUPTKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1(CCCN1)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407479
Record name Diethyl (2-methylpyrrolidin-2-yl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157230-68-7
Record name Diethyl (2-methylpyrrolidin-2-yl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Diethoxyphosphoryl-2-methylpyrrolidine
Reactant of Route 2
Reactant of Route 2
2-Diethoxyphosphoryl-2-methylpyrrolidine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-Diethoxyphosphoryl-2-methylpyrrolidine
Reactant of Route 4
2-Diethoxyphosphoryl-2-methylpyrrolidine
Reactant of Route 5
2-Diethoxyphosphoryl-2-methylpyrrolidine
Reactant of Route 6
2-Diethoxyphosphoryl-2-methylpyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.